3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride
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Overview
Description
3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions to form the indole ring . The reaction conditions usually involve refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high efficiency and yield. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-14(2)7-9-6-13-11-4-3-8(12(15)16)5-10(9)11;/h3-6,13H,7H2,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHUBRKSCLDBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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